molecular formula C12H18BrN B12612043 4-Bromo-N-butyl-N-ethylaniline CAS No. 917870-82-7

4-Bromo-N-butyl-N-ethylaniline

Cat. No.: B12612043
CAS No.: 917870-82-7
M. Wt: 256.18 g/mol
InChI Key: HCTGVTHCXRVMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-butyl-N-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom attached to the benzene ring and butyl and ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-N-ethylaniline can be achieved through several methods. One common approach involves the bromination of N-butyl-N-ethylaniline. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the para position of the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-butyl-N-ethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and enzymes.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-N-ethylaniline involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl and ethyl groups can influence the compound’s solubility and reactivity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-ethylaniline
  • 4-Bromo-N,N-diethylaniline
  • 4-Bromo-N,N-dimethylaniline

Uniqueness

4-Bromo-N-butyl-N-ethylaniline is unique due to the presence of both butyl and ethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and physical properties. This structural variation can lead to different reactivity patterns and applications compared to its similar compounds .

Properties

CAS No.

917870-82-7

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-bromo-N-butyl-N-ethylaniline

InChI

InChI=1S/C12H18BrN/c1-3-5-10-14(4-2)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

HCTGVTHCXRVMMW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.